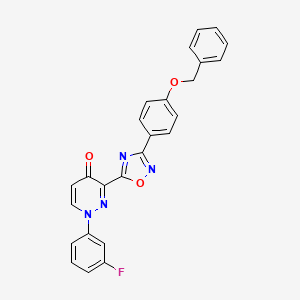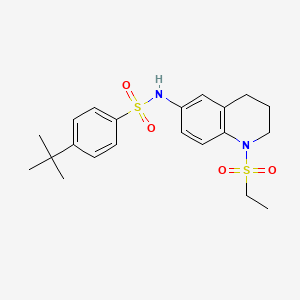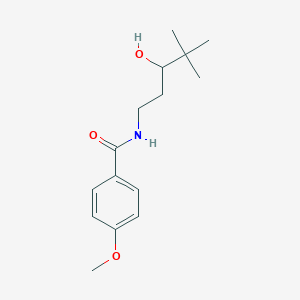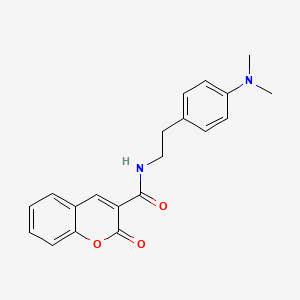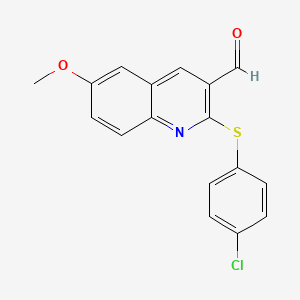
2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde” is a chemical compound with the molecular formula C17H12ClNO2S and a molecular weight of 329.8. It is related to the family of quinoline compounds .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with other reagents. For example, in one study, 2-chloro-6-methoxyquinoline-3-carbaldehyde was reacted with [4- (3,4-dicyanophenoxy)phenyl]acetic acid to obtain a phthalocyanine precursor . This compound was then heated in 2-dimethylaminoethanol in the presence of zinc acetate to yield a zinc (II) phthalocyanine .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its molecular formula, includes a quinoline ring system, a chlorophenyl group, a sulfanyl group, a methoxy group, and a carbaldehyde group.Chemical Reactions Analysis
In the synthesis of related compounds, various chemical reactions are involved. For instance, in the synthesis of a zinc (II) phthalocyanine, a nucleophilic aromatic substitution reaction occurred at the chloro substituent of the respective quinoline on the phthalocyanine framework .Orientations Futures
The future directions for research on this compound and related compounds could include further investigation into their potential applications, such as their use as photosensitizers for photodynamic therapy . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-14-4-7-16-11(9-14)8-12(10-20)17(19-16)22-15-5-2-13(18)3-6-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOPYVKVNPEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

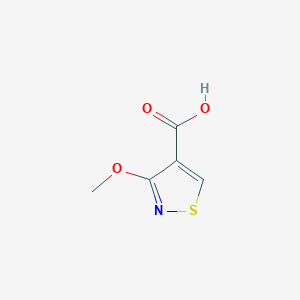
![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide](/img/structure/B2839870.png)

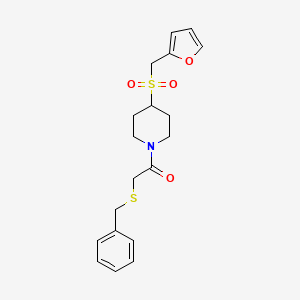
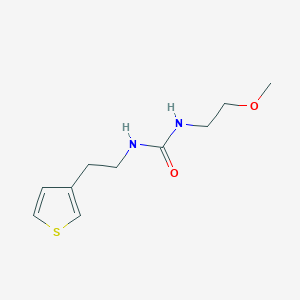
![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)

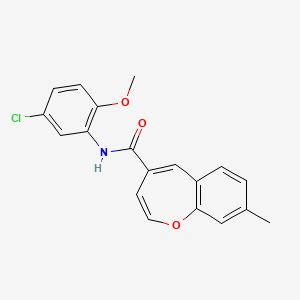
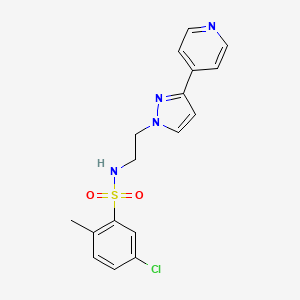
![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)
